molecular formula C13H13BrN4O2S B6127833 N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide

Cat. No. B6127833
M. Wt: 369.24 g/mol
InChI Key: JGSQTBFBMSEGAJ-UHFFFAOYSA-N
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Description

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of triazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and exhibit antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide in lab experiments include its potential pharmacological properties and its ability to act as a fluorescent probe for the detection of metal ions. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its potential use as a fluorescent probe for the detection of metal ions. Additionally, studies on its potential side effects and toxicity are necessary for its safe use in clinical settings.
In conclusion, N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further studies are necessary to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide followed by the reduction of the resulting compound with sodium dithionite. The final step involves the reaction of the resulting intermediate with 3-chloropropanoyl chloride.

Scientific Research Applications

N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide has been studied for its potential pharmacological properties. It has been found to exhibit antitumor, antimicrobial, and antioxidant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[4-bromo-2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c1-3-10(19)15-9-5-4-7(14)6-8(9)11-12(20)16-13(21-2)18-17-11/h4-6H,3H2,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSQTBFBMSEGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Br)C2=NN=C(NC2=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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